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Executive Summary
The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase

p300 are two master regulators of fundamental cellular processes that have independently

been implicated in the development and progression of cancer. The APC/C, an E3 ubiquitin

ligase, is a critical orchestrator of cell cycle progression, while p300, a transcriptional co-

activator, governs gene expression programs that control cell growth, differentiation, and

apoptosis. Emerging evidence has revealed a direct and functionally significant interplay

between these two pathways, forming an APC/C-p300 axis that represents a pivotal node in

oncogenesis. This technical guide provides a comprehensive overview of the APC/C-p300

pathway, its dysregulation in cancer, and its potential as a therapeutic target. Detailed

experimental protocols and quantitative data are presented to equip researchers and drug

development professionals with the necessary information to investigate and target this critical

pathway.

Core Components and Canonical Functions
The Anaphase-Promoting Complex/Cyclosome (APC/C)
The APC/C is a large, multi-subunit E3 ubiquitin ligase that targets a multitude of cell cycle

regulatory proteins for degradation by the 26S proteasome.[1] Its activity is essential for the

orderly progression through mitosis and the maintenance of genomic stability. The APC/C is
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composed of at least 12 core subunits and is activated by one of two co-activator proteins:

Cdc20 or Cdh1.[2]

APC/C-Cdc20: Primarily active during mitosis, it triggers the onset of anaphase by

ubiquitinating securin and cyclin B1.[3] Overexpression of Cdc20 is a common feature in

many cancers and is often associated with poor prognosis.[4][5]

APC/C-Cdh1: Active from late mitosis through the G1 phase, it targets a broader range of

substrates to maintain the G1 state and prevent premature entry into S phase.[6] While Cdh1

is generally considered a tumor suppressor, its dysregulation can also contribute to

tumorigenesis.[6]

The dysregulation of APC/C activity, through either overexpression of its co-activators or

mutation of its core components, leads to chromosomal instability, a hallmark of cancer.[7]

The Histone Acetyltransferase p300
p300, and its close homolog CBP, are histone acetyltransferases (HATs) that function as global

transcriptional co-activators.[8] They acetylate histone tails, leading to a more open chromatin

structure that facilitates gene transcription. Beyond histones, p300 also acetylates a wide array

of non-histone proteins, including transcription factors, thereby modulating their activity,

stability, and localization.[9]

p300 is involved in virtually all major cellular processes, and its dysregulation is a common

theme in cancer. It can act as both an oncogene and a tumor suppressor depending on the

cellular context.[8] Overexpression of p300 has been observed in various cancers, where it

promotes the transcription of oncogenes.

The APC/C-p300 Interaction: A Direct Link
A seminal study by Turnell et al. (2005) established a direct physical and functional link

between the APC/C and p300. This interaction is mediated by the APC/C subunits APC5 and

APC7, which bind directly to the C-terminal region of p300.

This interaction has a dual consequence:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://bitesizebio.com/19773/co-immunoprecipitation-protocol-guide/
https://link.springer.com/article/10.15252/embr.202152576
https://pmc.ncbi.nlm.nih.gov/articles/PMC3077615/
https://pubmed.ncbi.nlm.nih.gov/11112280/
https://pubmed.ncbi.nlm.nih.gov/11112280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6078418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6080693/
https://pubmed.ncbi.nlm.nih.gov/26254932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6080693/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulation of p300 Acetyltransferase Activity: The binding of APC5 and APC7 to p300

enhances its intrinsic HAT activity, leading to increased histone acetylation and potentiation

of p300-dependent gene transcription.

Requirement for APC/C Ubiquitin Ligase Activity: The interaction with p300 is also crucial for

the full E3 ubiquitin ligase activity of the APC/C. Depletion of p300's homolog, CBP, has been

shown to reduce APC/C activity and cause a mitotic delay.

This reciprocal regulation places the APC/C-p300 complex at a critical juncture, integrating cell

cycle control with transcriptional regulation.
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Figure 1: The APC/C-p300 signaling pathway.

Dysregulation of the APC/C-p300 Pathway in Cancer
The intricate balance of the APC/C-p300 pathway is frequently disrupted in cancer, contributing

to uncontrolled cell proliferation, genomic instability, and tumor progression.
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Overexpression of Cdc20 and p300: Many tumors exhibit elevated levels of both Cdc20 and

p300.[4] This concerted upregulation can create a feed-forward loop where increased p300

activity promotes the transcription of genes required for cell cycle entry, while hyperactive

APC/C-Cdc20 drives mitotic progression, leading to rampant proliferation.

Aberrant Substrate Targeting: The altered activity of the APC/C-p300 complex can lead to

the inappropriate stabilization or degradation of key cellular proteins. For instance, the

stabilization of oncogenic transcription factors through p300-mediated acetylation, coupled

with the failure of APC/C to degrade mitotic drivers, can synergistically promote

tumorigenesis.

Genomic Instability: A dysfunctional APC/C, partly due to its altered interaction with p300,

can lead to errors in chromosome segregation during mitosis, resulting in aneuploidy, a

common characteristic of cancer cells.[7]

Quantitative Data on APC/C and p300 in Cancer
The following tables summarize quantitative data on the expression of APC/C components and

p300 in various cancers, as well as the efficacy of inhibitors targeting these pathways.

Table 1: Expression of APC/C Components and p300 in Cancer vs. Normal Tissues
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Gene/Protein Cancer Type
Expression Change
in Cancer

Reference

Cdc20

Bladder, Breast,

Cervical, Colon,

Esophageal, Head &

Neck, Kidney, Liver,

Lung, Prostate,

Stomach, Uterine

Significantly elevated

mRNA expression
[4]

Cdh1 Breast Cancer

Overall reduction in

protein levels (mass

spectrometry)

[7]

p300
Hepatocellular

Carcinoma

High expression in

48.8% of HCCs vs.

6.5% in adjacent non-

malignant tissue

p300 Prostate Cancer

Significantly higher

expression in high-

grade tumors

p300

Breast, Liver,

Esophageal, Skin,

Pancreatic, Lung,

Colorectal Cancers

Overexpression

associated with poor

prognosis

Table 2: IC50 Values of APC/C and p300 Inhibitors in Cancer Cell Lines
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Inhibitor Target
Cancer Cell
Line

IC50 Reference

proTAME APC/C
Bladder Cancer

(RT-4)
22 µM

Apcin APC/C-Cdc20
Glioblastoma

(U251MG)
30.77 µM

Apcin
Glioblastoma

(U87MG)
81.38 µM

C646 p300 - 400 nM (Ki) -

A-485 p300/CBP -
p300: 9.8 nM,

CBP: 2.6 nM
-

L002 p300 - 1.98 µM

Experimental Protocols
Investigating the APC/C-p300 pathway requires a combination of molecular and cellular biology

techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate APC/C-
p300 Interaction
This protocol is designed to verify the physical interaction between endogenous APC/C and

p300 in a cellular context.
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Figure 2: Experimental workflow for Co-Immunoprecipitation.

Materials:
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Cell line of interest (e.g., HeLa, U2OS)

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with

freshly added protease and phosphatase inhibitors.

Primary antibodies: Rabbit anti-p300, Mouse anti-APC5 (or other APC/C subunit)

Control IgG (Rabbit and Mouse)

Protein A/G magnetic beads

Wash Buffer: Co-IP Lysis Buffer

Elution Buffer: 1x SDS-PAGE sample buffer

Western blotting reagents and equipment

Protocol:

Cell Lysis:

Culture cells to 80-90% confluency.

Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant

(cell lysate).

Pre-clearing:

Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C with

gentle rotation to reduce non-specific binding.

Pellet the beads and transfer the supernatant to a new tube.

Immunoprecipitation:

To separate aliquots of the pre-cleared lysate, add the primary antibody (anti-p300 or anti-

APC5) or control IgG.
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Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with ice-cold Wash Buffer.

Elution and Analysis:

Resuspend the beads in Elution Buffer and boil for 5-10 minutes.

Separate the proteins by SDS-PAGE and perform Western blot analysis using antibodies

against p300 and the APC/C subunit to detect the co-precipitated protein.

In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of the APC/C to stimulate the acetyltransferase activity of p300.

Materials:

Recombinant human p300

Recombinant APC/C complex (or purified APC5/APC7 subunits)

Histone H3 or H4 peptide substrate

Acetyl-CoA (can be radiolabeled, e.g., [³H]-Acetyl-CoA)

HAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT

Scintillation fluid and counter (for radioactive assay) or anti-acetylated lysine antibody (for

non-radioactive assay)

Protocol:

Reaction Setup:
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In a microfuge tube, combine HAT Assay Buffer, histone peptide substrate, and

recombinant p300.

In a parallel reaction, add the recombinant APC/C complex or APC5/APC7 subunits.

Pre-incubate the mixtures at 30°C for 10 minutes.

Initiate Reaction:

Start the reaction by adding Acetyl-CoA.

Incubate at 30°C for 30-60 minutes.

Stop and Detect:

Radioactive method: Spot the reaction mixture onto P81 phosphocellulose paper, wash

with sodium carbonate buffer, and measure radioactivity using a scintillation counter.

Non-radioactive method: Stop the reaction with SDS-PAGE sample buffer, run on a gel,

and perform a Western blot using an anti-acetylated lysine antibody.

In Vitro Ubiquitination Assay
This assay determines the effect of p300 on the E3 ubiquitin ligase activity of the APC/C.

Materials:

Recombinant human APC/C

Recombinant E1 ubiquitin-activating enzyme

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH10)

Ubiquitin

Recombinant p300

APC/C substrate (e.g., a fragment of cyclin B1 containing a destruction box)
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ATP

Ubiquitination Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 1 mM DTT

Protocol:

Reaction Setup:

Combine Ubiquitination Buffer, E1, E2, ubiquitin, ATP, and the APC/C substrate.

Add recombinant APC/C to the mixture.

In a parallel reaction, also include recombinant p300.

Initiate Reaction:

Incubate the reactions at 30°C.

Analysis:

At various time points, take aliquots of the reaction and stop with SDS-PAGE sample

buffer.

Analyze the samples by SDS-PAGE and Western blotting using an antibody against the

substrate to visualize the appearance of higher molecular weight ubiquitinated forms.

Therapeutic Targeting of the APC/C-p300 Pathway
The central role of the APC/C-p300 axis in cancer makes it an attractive target for therapeutic

intervention. Several small molecule inhibitors are in development, targeting either the APC/C

or p300.
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Figure 3: Mechanisms of action for APC/C and p300 inhibitors.

APC/C Inhibitors:

proTAME: A pro-drug of TAME (tosyl-L-arginine methyl ester), which inhibits the interaction

of the co-activators with the APC/C.

Apcin: Specifically inhibits the APC/C-Cdc20 interaction. These inhibitors induce a

prolonged mitotic arrest, which can lead to apoptotic cell death in cancer cells.

p300 Inhibitors:

C646: A small molecule that competitively inhibits the HAT activity of p300.

A-485: A potent and selective inhibitor of the p300/CBP HAT domain. These inhibitors

block the transcription of key oncogenes, leading to cell cycle arrest and apoptosis.
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The combined inhibition of both APC/C and p300 may offer a synergistic therapeutic strategy to

combat cancer by simultaneously disrupting cell cycle progression and oncogenic transcription.

Future Directions
The discovery of the APC/C-p300 pathway has opened new avenues for cancer research and

drug development. Future efforts should focus on:

Elucidating the full spectrum of genes and substrates regulated by the APC/C-p300 complex.

Developing more potent and specific inhibitors targeting the APC/C-p300 interaction

interface.

Investigating the efficacy of combination therapies targeting both APC/C and p300 in

preclinical and clinical settings.

Identifying biomarkers to predict patient response to therapies targeting this pathway.

A deeper understanding of the APC/C-p300 nexus will undoubtedly pave the way for novel and

more effective cancer treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-
protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

3. bitesizebio.com [bitesizebio.com]

4. CDC20 promotes bone formation via APC/C dependent ubiquitination and degradation of
p65 | EMBO Reports [link.springer.com]

5. Histone Acetyltransferase p300 Acetylates Pax5 and Strongly Enhances Pax5-mediated
Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1578281?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/A-Cold-in-vitro-acetylation-assay-reactions-using-purified-p300-HAT-domain-and-purified_fig6_233888955
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://bitesizebio.com/19773/co-immunoprecipitation-protocol-guide/
https://link.springer.com/article/10.15252/embr.202152576
https://link.springer.com/article/10.15252/embr.202152576
https://pmc.ncbi.nlm.nih.gov/articles/PMC3077615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3077615/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Application of a fluorescent histone acetyltransferase assay to probe the substrate
specificity of the human p300/CBP-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300
Acetylome - PMC [pmc.ncbi.nlm.nih.gov]

8. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

9. Measuring APC/C-Dependent Ubiquitylation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The APC/C-p300 Pathway: A Nexus in Cancer
Development and Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1578281#the-apc-c-p300-pathway-in-the-
development-of-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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